molecular formula C22H22F3NO6 B016237 Colchicine, 17,17,17-trifluoro- CAS No. 26195-65-3

Colchicine, 17,17,17-trifluoro-

Cat. No.: B016237
CAS No.: 26195-65-3
M. Wt: 453.4 g/mol
InChI Key: MCHADYPYCJQLMV-AWEZNQCLSA-N
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Description

Colchicine, 17,17,17-trifluoro- is a natural product derived from the plant Colchicum autumnale, otherwise known as the autumn crocus. It is a highly effective agent for the treatment of gout and other inflammatory diseases, and has been used for centuries for its anti-inflammatory and analgesic properties. Colchicine has a wide range of applications in the medical and scientific fields, from the treatment of gout to the study of molecular biology.

Scientific Research Applications

Colchicine's Role in Cardiovascular Diseases

Colchicine has been explored for its potential role in treating coronary artery diseases (CAD). Its unique anti-inflammatory mechanism, which includes blocking tubulin polymerization and inhibiting the NLRP3 inflammasome, has implications for atherosclerotic plaque formation and destabilization. Research has shown that colchicine can reduce the production of pro-inflammatory cytokines like interleukin 1β and interleukin 18, thereby impacting the pathophysiology of CAD. Long-term use has been associated with a reduction in cardiovascular events, positioning colchicine as a valuable agent in treating acute and chronic coronary syndromes due to its safety profile and cost-effectiveness (Imazio et al., 2020).

Colchicine in Pericardial Diseases

Colchicine has shown effectiveness in recurrent pericarditis and post-pericardiotomy syndrome (PPS). Its mechanism of action involves interference with mitosis and modulation of polymorphonuclear leukocyte function. This application extends colchicine's use beyond traditional treatments, providing a promising therapeutic option for pericardial effusions and other cardiovascular conditions pending further study (Shah et al., 2016).

Colchicine in Cancer Research

Colchicine's role as a classical antimitotic, tubulin-binding agent has been explored for its antitumor activities. While its direct application can lead to toxicity, derivatives of colchicine have shown potent antitumor properties with reduced adverse effects. These derivatives interact with tubulin to disrupt cell division, a fundamental process in cancer proliferation. The exploration of colchicine and its derivatives in cancer research opens new avenues for developing antitumor molecules with enhanced efficacy and safety profiles (Dubey et al., 2017).

Colchicine in Polyploidy Induction

The use of colchicine as a mitotic inhibitor for the induction of polyploidy in plants highlights its application beyond human medicine. By inhibiting microtubule formation, colchicine treatment in plants can induce tetraploidy, which may result in desirable horticultural traits such as increased yield, larger fruit size, and enhanced resistance to environmental stresses. This application demonstrates colchicine's versatility in genetic and agricultural research, presenting a methodology for genome doubling across various species (Zulfiqar, 2022).

Mechanism of Action

Target of Action

Colchicine, 17,17,17-trifluoro- primarily targets the inflammasome complex present in neutrophils and monocytes . This complex mediates the activation of interleukin-1β , an inflammatory mediator . The compound also attenuates neutrophil adhesion .

Mode of Action

It likely interferes with the intracellular assembly of the inflammasome complex . This interaction results in the attenuation of neutrophil adhesion and the activation of interleukin-1β .

Biochemical Pathways

The primary mechanism of action of colchicine is tubulin disruption . This leads to the subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .

Pharmacokinetics

Colchicine is absorbed in the jejunum and ileum and is trapped in the body tissues . It is metabolized in the liver and the intestine by cytochrome P (CYP) 450 3A4 and P-glycoprotein (PGY) 1 . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys . It has a narrow therapeutic range, but with normal liver and kidney functions, it is relatively safe .

Result of Action

Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .

Action Environment

The blood level of colchicine may be affected by concomitant drug administration. Therefore, caution should be exercised when such medications are added . Colchicine intoxication is a life-threatening condition. Therefore, one should be extremely cautious in using the drug in patients with renal and/or liver disturbances .

Biochemical Analysis

Biochemical Properties

Colchicine, 17,17,17-trifluoro- interacts with various enzymes and proteins in biochemical reactions. It is known to suppress mitosis, which extends its utility to some other rheumatic and nonrheumatic disorders . The nature of these interactions is complex and often involves binding to specific biomolecules, leading to changes in their function.

Cellular Effects

Colchicine, 17,17,17-trifluoro- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with myotoxicity, which can lead to conditions like rhabdomyolysis .

Molecular Mechanism

The mechanism of action of Colchicine, 17,17,17-trifluoro- is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to induce cytoskeletal myotoxicity when used in combination with statins .

Dosage Effects in Animal Models

The effects of Colchicine, 17,17,17-trifluoro- vary with different dosages in animal models. High doses can lead to toxic or adverse effects

Metabolic Pathways

Colchicine, 17,17,17-trifluoro- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which can affect metabolic flux or metabolite levels

Transport and Distribution

Colchicine, 17,17,17-trifluoro- is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Colchicine, 17,17,17-trifluoro- and its effects on its activity or function are areas of active research. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHADYPYCJQLMV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180825
Record name Colchicine, 17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26195-65-3
Record name Colchicine, 17,17,17-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC305987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, 17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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